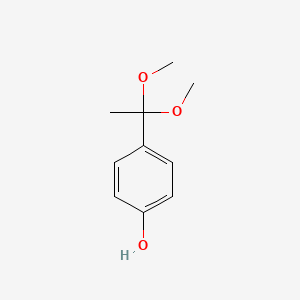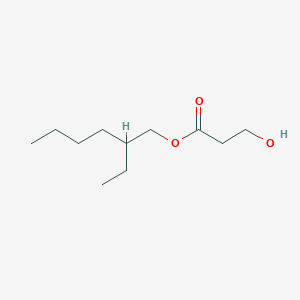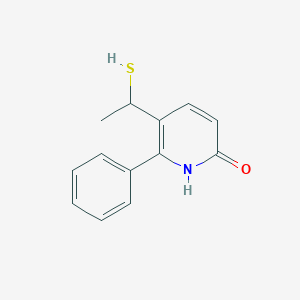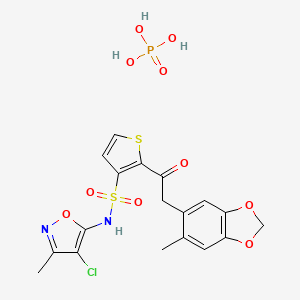
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and phosphate anion in this compound makes it particularly interesting for a wide range of applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate typically involves the quaternization of 1-ethyl-3-methylimidazole with an appropriate alkylating agent, followed by anion exchange with a phosphate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar solvents such as acetonitrile or ethanol are commonly used.
Catalyst: In some cases, a catalyst like a base (e.g., potassium carbonate) may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolium ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially at the alkyl groups attached to the imidazolium ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazolium ring.
科学的研究の応用
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and composites.
作用機序
The mechanism by which Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures and enhancing their solubility. The phosphate anion contributes to the overall stability and solubility of the compound in aqueous and non-aqueous environments.
類似化合物との比較
- 1-Ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate stands out due to its unique combination of thermal stability, solubility, and biocompatibility. Compared to other imidazolium-based ionic liquids, it offers a balanced profile of properties that make it suitable for a broader range of applications, particularly in biological and medical research.
特性
CAS番号 |
253434-79-6 |
|---|---|
分子式 |
C18H39N6O4P |
分子量 |
434.5 g/mol |
IUPAC名 |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;phosphate |
InChI |
InChI=1S/3C6H12N2.H3O4P/c3*1-3-8-5-4-7(2)6-8;1-5(2,3)4/h3*4-5H,3,6H2,1-2H3;(H3,1,2,3,4) |
InChIキー |
OKDQLTNVLOHKAR-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.[O-]P(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)




![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
